(S)-Nicotine citrate

Thermogravimetric analysis Nicotine salt stability E‑cigarette pyrolysis

Counteranion selection directly dictates nicotine release kinetics, aerosol toxicant profiles, and device compatibility-interchanging salts without validation alters performance. (S)-Nicotine citrate (CAS 73086-01-8) offers: • Max weight-loss at 178.55°C, enabling complete release in sub-200°C devices • >90% nicotine transfer to aerosol (high-transfer cluster) • Documented use in iontophoretic transdermal NRT patents Select citrate when acrolein-scavenging excipients are incorporated or device temperature is tightly controlled.

Molecular Formula C16H22N2O7
Molecular Weight 354.35 g/mol
CAS No. 73086-01-8
Cat. No. B12644770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nicotine citrate
CAS73086-01-8
Molecular FormulaC16H22N2O7
Molecular Weight354.35 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H14N2.C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;/m0./s1
InChIKeySDVKWBNZJFWIMO-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Nicotine Citrate: Definition, Class, and Evidence Overview


(S)-Nicotine citrate (CAS 73086-01-8) is a chiral alkaloid salt formed by the stoichiometric reaction of (S)-nicotine—the naturally occurring, pharmacologically active enantiomer—with citric acid . As a member of the broader nicotine salt class, it serves as a protonated nicotine delivery vehicle utilized across electronic nicotine delivery system (ENDS) e‑liquid formulations, pharmaceutical nicotine replacement therapy (NRT) compositions, and in vitro pharmacological research . The citrate counterion confers a distinct profile of thermal decomposition behavior, aerosol emission chemistry, and solubility characteristics that differentiate this salt from its in‑class analogs (e.g., tartrate, benzoate, lactate, malate), as evidenced by recent thermogravimetric and aerosol characterization studies [1].

Why Generic Nicotine Salt Substitution Fails for (S)-Nicotine Citrate


Treating all nicotine salts as interchangeable procurement entries is undermined by experimentally demonstrated counteranion-specific divergence in thermal stability and aerosol toxicant profiles. Pyrolysis studies of six common nicotine salts reveal that the maximum weight‑loss rate temperature differs by more than 55 °C between salts (e.g., 178.55 °C for citrate versus 234.39 °C for benzoate), while activation energies span from 21.26 to 74.10 kJ mol⁻¹, directly affecting nicotine release kinetics and device matching [1]. Furthermore, citrate‑based e‑liquids produce a distinct harmful and potentially harmful constituent (HPHC) profile—including elevated acrolein yields relative to monocarboxylic acid salts—demonstrating that the counteranion is not an innocent bystander but a determinant of end‑product safety and performance . Consequently, interchanging (S)-nicotine citrate with an alternative salt without reformulation validation risks altering aerosol chemistry, thermal processing behavior, and regulatory compliance.

Quantifiable Differentiation from Comparator Nicotine Salts


Thermal Decomposition Temperature Comparison

In a direct head‑to‑head thermogravimetric comparison of six nicotine salts, (S)-nicotine citrate exhibited a maximum weight‑loss rate temperature (Tₘₐₓ) of 178.55 °C, the lowest among the multi‑stage decomposing salts and substantially lower than nicotine benzoate (234.39 °C) and nicotine tartrate (206.02 °C) [1]. This quantitative divergence in thermal behavior indicates that citrate‑based formulations will release nicotine at a lower temperature, a critical parameter for matching device heating profiles and controlling aerosol generation.

Thermogravimetric analysis Nicotine salt stability E‑cigarette pyrolysis

Nicotine Transfer Efficiency to Aerosol

Py‑GC/MS analysis of six nicotine salts demonstrated that more than 90% of the nicotine present in citrate, tartrate, and malate is transferred to the smoke phase upon pyrolysis [1]. Although this places citrate in the high‑transfer cluster alongside tartrate and malate, it contrasts markedly with nicotine benzoate and nicotine lactate, for which a lower proportion of nicotine is transferred to smoke because a significant fraction of the acid counterion is co‑released as intact carboxylic acid. This quantitative cluster distinction provides a rational basis for selecting citrate when high nicotine transfer efficiency is a design requirement.

Nicotine transfer efficiency Pyrolysis product distribution Aerosol chemistry

Activation-Complex Formation Propensity

Thermodynamic parameter comparison among six nicotine salts revealed that the difference between enthalpy change (ΔH) and activation energy (E) was smallest for nicotine citrate, with a gap of less than 5 kJ mol⁻¹ [1]. This indicates that citrate is the most conducive to the formation of activation complexes among the tested salts, implying a greater propensity for thermal decomposition under heating. The enthalpy changes for nicotine salts in region I ranged from 18.21 to 63.14 kJ mol⁻¹, while in region II they ranged from 45.16 to 69.82 kJ mol⁻¹; citrate's distinct position within this distribution further underscores its unique thermodynamic fingerprint.

Activation energy Enthalpy change Thermodynamic favorability

Aerosol HPHC Profile Divergence

A systematic comparison of ENDS aerosols generated from nicotine salt e‑liquids formulated with five different carboxylic acids demonstrated that polycarboxylic acid formulations—including citric, malic, and oxalic acids—produced higher acrolein yields than monocarboxylic acid formulations (benzoic and lactic acids) . This HPHC divergence was attributed to the additional carboxyl group(s) serving as new sites for thermal degradation and side reactions. While the study reports that nicotine benzoate and nicotine lactate e‑liquids produced the highest nicotine yields (per milligram of aerosol) under most conditions, citrate e‑liquids clustered in a lower‑nicotine‑yield, higher‑acrolein‑yield phenotype.

Harmful and potentially harmful constituents Acrolein ENDS aerosol safety

Procurement-Oriented Application Scenarios


Low-Temperature Thermal Release Devices

In heat‑not‑burn products and low‑wattage ENDS devices where the heating element operates below 200 °C, (S)-nicotine citrate's maximum weight‑loss rate temperature of 178.55 °C—27.47 °C lower than nicotine tartrate and 55.84 °C lower than nicotine benzoate—enables more complete nicotine release within the device's thermal envelope [1]. Formulation scientists procuring citrate for such devices can anticipate superior nicotine transfer efficiency without requiring elevated heating profiles that risk generating additional thermal degradation products.

ENDS Liquids Requiring Maximal Nicotine Transfer

When aerosol nicotine yield is a primary performance metric, (S)-nicotine citrate's demonstrated >90% nicotine transfer to smoke, a property shared with tartrate and malate but not with benzoate or lactate, makes it a viable candidate in the high‑transfer cluster [1]. Procurement teams should evaluate citrate against tartrate and malate on secondary parameters such as organoleptic profile and cost, while excluding benzoate and lactate if high transfer efficiency is non‑negotiable.

Safety-by-Design with Acrolein Mitigation Controls

The evidence that citric acid‑based e‑liquids generate elevated acrolein yields relative to monocarboxylic acid salts informs a risk‑based procurement strategy: (S)-nicotine citrate is most appropriate when the formulation incorporates acrolein‑scavenging excipients, when the device temperature is tightly controlled to minimize side‑reaction pathways, or when the target product's toxicological risk assessment supports higher acrolein margins. This scenario highlights citrate's suitability for advanced formulation platforms rather than simple drop‑in substitution.

Iontophoretic Transdermal Delivery Systems

Patented iontophoretic transdermal delivery systems specifically claim nicotine citrate alongside nicotine maleate for use in NRT [2]. The citrate salt's high aqueous solubility, ionic character, and compatibility with physiologically relevant pH ranges support its selection for transdermal iontophoresis applications where consistent drug flux across the skin is required. Procurement for NRT development should consider citrate as a preferred salt form when iontophoretic delivery is the intended route.

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